N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide
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Overview
Description
N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide can be compared with other quinoxaline derivatives, such as:
Olaquindox: An antimicrobial agent used in veterinary medicine.
Echinomycin: An anticancer antibiotic.
Atinoleutin: Known for its antiviral properties.
Levomycin: An antibiotic with a broad spectrum of activity.
Carbadox: Used as a growth promoter in animal feed. What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c1-14(28)15-5-4-6-17(13-15)24-21-22(26-20-8-3-2-7-19(20)25-21)27-31(29,30)18-11-9-16(23)10-12-18/h2-13H,1H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHITVXQEDWVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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